molecular formula C45H38N6O3 B1365269 N-Trityl Candesartan Ethyl Ester CAS No. 856414-35-2

N-Trityl Candesartan Ethyl Ester

Cat. No.: B1365269
CAS No.: 856414-35-2
M. Wt: 710.8 g/mol
InChI Key: SNFWGZOZIHMCHJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trityl Candesartan Ethyl Ester typically involves the protection of the candesartan molecule with a trityl group. One common method involves the reaction of candesartan with trityl chloride in the presence of a base such as pyridine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The final product is often purified using large-scale chromatography or recrystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Trityl Candesartan Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-Trityl Candesartan Ethyl Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, candesartan.

    Medicine: Investigated for its potential therapeutic effects, especially in the treatment of hypertension and heart failure.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trityl group, which provides additional stability and allows for selective reactions in organic synthesis. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

ethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H38N6O3/c1-3-53-43(52)39-25-16-26-40-41(39)50(44(46-40)54-4-2)31-32-27-29-33(30-28-32)37-23-14-15-24-38(37)42-47-48-49-51(42)45(34-17-8-5-9-18-34,35-19-10-6-11-20-35)36-21-12-7-13-22-36/h5-30H,3-4,31H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFWGZOZIHMCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H38N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475650
Record name N-Trityl Candesartan Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856414-35-2
Record name N-Trityl Candesartan Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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